molecular formula C19H22N4O4 B2721986 2-[4-(4-nitrophenyl)piperazino]ethyl N-phenylcarbamate CAS No. 338748-58-6

2-[4-(4-nitrophenyl)piperazino]ethyl N-phenylcarbamate

Cat. No.: B2721986
CAS No.: 338748-58-6
M. Wt: 370.409
InChI Key: MPTLPGCHHHWANV-UHFFFAOYSA-N
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Description

2-[4-(4-nitrophenyl)piperazino]ethyl N-phenylcarbamate is a chemical compound with the molecular formula C19H22N4O4 It is known for its unique structure, which includes a piperazine ring substituted with a nitrophenyl group and an ethyl N-phenylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-nitrophenyl)piperazino]ethyl N-phenylcarbamate typically involves the reaction of 4-nitrophenylpiperazine with ethyl N-phenylcarbamate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale chromatography or crystallization methods to ensure high purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-nitrophenyl)piperazino]ethyl N-phenylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[4-(4-nitrophenyl)piperazino]ethyl N-phenylcarbamate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-(4-nitrophenyl)piperazino]ethyl N-phenylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The nitrophenyl group and piperazine ring play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(4-chlorophenyl)piperazino]ethyl N-phenylcarbamate
  • 2-[4-(4-methylphenyl)piperazino]ethyl N-phenylcarbamate
  • 2-[4-(4-fluorophenyl)piperazino]ethyl N-phenylcarbamate

Uniqueness

2-[4-(4-nitrophenyl)piperazino]ethyl N-phenylcarbamate is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This group can undergo specific reactions, such as reduction to an amino group, which can be further functionalized. Additionally, the nitrophenyl group can enhance the compound’s binding affinity to certain biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

2-[4-(4-nitrophenyl)piperazin-1-yl]ethyl N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4/c24-19(20-16-4-2-1-3-5-16)27-15-14-21-10-12-22(13-11-21)17-6-8-18(9-7-17)23(25)26/h1-9H,10-15H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPTLPGCHHHWANV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOC(=O)NC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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